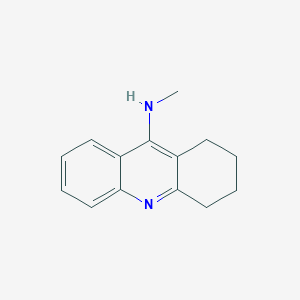

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXGPCSAPSCKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953564 | |

| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-88-1 | |

| Record name | NSC172174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1,2,3,4 Tetrahydroacridin 9 Amine and Its Analogues

Classical Synthesis Routes

The traditional approaches to synthesizing the tetrahydroacridine scaffold and introducing the desired amine functionality have been well-established and are still widely used. These methods often involve the initial formation of the heterocyclic core followed by functionalization.

Friedländer Condensation Approaches for Tetrahydroacridine Core Formation

The Friedländer synthesis is a cornerstone in the construction of the quinoline (B57606) ring system, which forms the core of tetrahydroacridines. wikipedia.orgnih.gov This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of the 1,2,3,4-tetrahydroacridine (B1593851) core, 2-aminobenzonitrile (B23959) and cyclohexanone (B45756) are common starting materials. researchgate.netplymouth.ac.ukepo.org

The reaction mechanism can proceed through two primary pathways. In the first, an aldol (B89426) condensation between the reactants is the initial rate-limiting step, followed by cyclization and dehydration. wikipedia.org The second proposed mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline ring. wikipedia.org Various catalysts, including p-toluenesulfonic acid, zinc chloride, and trifluoroacetic acid, have been employed to facilitate this condensation. wikipedia.orgepo.org The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the resulting tetrahydroacridinone.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| 2-Aminobenzonitrile, Cyclohexanone | Zinc Chloride | High Temperature | 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | - |

| 2-Aminobenzonitrile, Cyclohexanone | p-Toluenesulfonic acid monohydrate | Xylenes, 130-150°C | 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | 93.4 |

Amination Reactions at the Acridine (B1665455) Core

Once the tetrahydroacridine core, often in the form of 1,2,3,4-tetrahydroacridin-9-one, is synthesized, the next crucial step is the introduction of the amino group at the 9-position. A common strategy involves the conversion of the 9-oxo group to a more reactive leaving group, typically a chlorine atom, to form 9-chloro-1,2,3,4-tetrahydroacridine (B1265563). This intermediate is then subjected to nucleophilic aromatic substitution with an appropriate amine. sci-hub.se

The synthesis of 9-chloro-1,2,3,4-tetrahydroacridine is typically achieved by treating the corresponding acridinone (B8587238) with phosphoryl chloride. sci-hub.se Subsequent reaction with an amine, such as methylamine (B109427) for the synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine, proceeds via nucleophilic displacement of the chloride. This amination step often requires elevated temperatures and can be performed with or without a catalyst. sci-hub.se The reactivity of the 9-chloro intermediate is enhanced by the protonation of the ring nitrogen, which increases the electrophilicity of the C9 position. sci-hub.se

Modern Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, versatile, and environmentally benign synthetic methods. These modern strategies often employ catalytic systems and innovative reaction conditions to streamline the synthesis and expand the scope of accessible analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds in organic synthesis. wikipedia.orgyoutube.comacsgcipr.org This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of tetrahydroacridine synthesis, this methodology has been successfully applied for the preparation of functionalized tacrine (B349632) derivatives. researchgate.net

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired aryl amine and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.net This method offers a significant advantage over classical amination procedures by allowing for the coupling of a wider range of amines under milder conditions. researchgate.net

| Aryl Halide/Triflate | Amine | Catalyst System | Product |

| 1,2,3,4-Tetrahydroacridin-9-yl trifluoromethanesulfonates | Various primary and secondary amines | Palladium catalyst, phosphine ligand | Functionalized tacrine derivatives |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Primary amines | Palladium catalyst, phosphine ligand | N-alkylated tacrine derivatives |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has gained widespread adoption in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. jst.go.jpresearchgate.net The application of microwave irradiation in the synthesis of this compound and its analogues has been particularly effective. jst.go.jpjst.go.jpnih.gov

MAOS has been successfully employed in the Friedländer condensation step for the formation of the tetrahydroacridine core. jst.go.jp The use of microwaves can lead to higher product conversion in shorter timeframes compared to conventional heating methods. jst.go.jp Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, can also be accelerated under microwave conditions, facilitating the efficient synthesis of a diverse library of tacrine analogues. researchgate.net The rapid and efficient heating provided by microwaves allows for better control over reaction parameters and can minimize the formation of side products. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to pharmaceuticals and other fine chemicals. The goal is to develop more sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. In the synthesis of tacrine and its derivatives, several green chemistry approaches have been explored. nih.gov

One notable example is the use of deep eutectic solvents (DESs) as an alternative to traditional volatile organic solvents. nih.gov DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a significantly lower melting point than their individual components. They are often biodegradable, non-toxic, and recyclable. The synthesis of tacrine has been successfully demonstrated in a DES composed of choline (B1196258) chloride and urea, under aerobic conditions. nih.gov This approach not only provides a more environmentally friendly reaction medium but can also simplify the work-up procedure. Other green strategies include the use of reusable catalysts and the development of one-pot tandem reactions to reduce the number of synthetic steps and purification processes. chemrxiv.org

Derivatization Strategies and Scaffold Modification of this compound and its Analogues

The core structure of this compound, also known as tacrine, has been the subject of extensive medicinal chemistry research aimed at developing analogues with improved pharmacological profiles. These efforts have primarily focused on three main derivatization strategies: modification of the exocyclic 9-amino group, substitution on the aromatic and saturated rings of the tetrahydroacridine system, and the creation of hybrid molecules by linking the tacrine scaffold to other pharmacologically active moieties.

N-Alkylation and Acylation of the 9-Amino Group

Modification of the 9-amino group of the 1,2,3,4-tetrahydroacridine scaffold is a common strategy to modulate the physicochemical and pharmacological properties of tacrine analogues. N-alkylation and acylation are two primary methods employed for this purpose.

N-alkylation introduces alkyl chains, which can vary in length and branching, to the exocyclic amino group. This can be achieved through several synthetic routes. One common method involves the reaction of 9-chloro-1,2,3,4-tetrahydroacridine with various diaminoalkanes, leading to the formation of aminopolymethylene-containing derivatives. nih.gov For instance, reacting 9-chloro-1,2,3,4-tetrahydroacridine with ethylene-, propane-, and butane-1,4-diamine in phenol (B47542) has been used to produce N-(1,2,3,4-tetrahydroacridin-9-yl)alkanediamines. acs.org Another approach involves the condensation of tacrine with aldehydes, followed by reduction of the resulting Schiff base with a reducing agent like lithium aluminum hydride to yield N-alkylated products. nih.gov Furthermore, N-propargyl-substituted tacrine derivatives have been synthesized by reacting tacrine with propargyl bromide. mdpi.com These propargylated intermediates can then be used in further reactions, such as copper-catalyzed cycloaddition reactions to form triazole-based tacrine derivatives. mdpi.comnih.gov

Acylation of the 9-amino group introduces an acyl moiety, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically achieved by reacting tacrine with acylating agents such as acetyl chloride or other acid chlorides and anhydrides. plymouth.ac.ukresearchgate.net For example, acetylation, chloroacetylation, and butylation of the amino group of tacrine have been performed to improve its pharmacological activity. researchgate.net The introduction of a piperazinyl group through acylation has also been explored to enhance hydrophilicity. researchgate.net

These modifications at the 9-amino position can significantly influence the biological activity of the resulting compounds. The length and nature of the alkyl or acyl chain can affect the molecule's ability to interact with its biological targets.

Table 1: Examples of N-Alkylated and N-Acylated Tacrine Analogues

| Compound Name | Modification | Synthetic Precursors | Reference |

|---|---|---|---|

| N-(1,2,3,4-tetrahydroacridin-9-yl)ethanediamine | N-Alkylation | 9-chloro-1,2,3,4-tetrahydroacridine, ethylenediamine | acs.org |

| N-propargyl-1,2,3,4-tetrahydroacridin-9-amine | N-Alkylation | 1,2,3,4-tetrahydroacridin-9-amine, propargyl bromide | mdpi.com |

| N-acetyl-1,2,3,4-tetrahydroacridin-9-amine | N-Acylation | 1,2,3,4-tetrahydroacridin-9-amine, acetyl chloride | plymouth.ac.ukresearchgate.net |

| 9-(2-piperazinyl) acetylamino-1,2,3,4-tetrahydroacridine | N-Acylation with piperazinyl group | 1,2,3,4-tetrahydroacridin-9-amine, piperazine (B1678402) derivative | researchgate.net |

Substitutions on the Tetrahydroacridine Ring System (e.g., at positions 6, 7, 8)

Introducing substituents onto the tetrahydroacridine ring system is another key strategy for developing novel analogues. Modifications at positions 6, 7, and 8 of the aromatic ring, as well as on the saturated cyclohexane (B81311) ring, have been explored to enhance activity and selectivity.

Palladium-mediated cross-coupling reactions are powerful tools for introducing a variety of substituents at the 6-position of the tacrine core. researchgate.net For example, Stille coupling has been used to synthesize 6-substituted tacrine derivatives by reacting 6-bromo tacrine with tributyl(aryl/vinyl)stannane in the presence of a palladium catalyst. researchgate.net This approach allows for the introduction of various aryl and vinyl groups. Other palladium-catalyzed reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald cross-coupling reactions have also been employed to create a diverse range of 6-(hetero)aryl C-C and C-N bonded tacrine analogues. researchgate.net

Halogenation of the acridine nucleus is another common modification. For instance, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine has been synthesized and evaluated. nih.gov Additionally, 7-bromo-9-amino-1,2,3,4-tetrahydroacridine has been used as a precursor for the synthesis of radiolabeled tacrine analogues like [7-³H]tacrine. mdpi.com The introduction of fluorine at various positions has also been investigated. researchgate.net

Substitutions on the saturated ring of the tacrine scaffold have also been reported. This can involve incorporating heteroatoms or functional groups into the cyclohexane ring, thereby altering the three-dimensional shape and polarity of the molecule. nih.gov

Table 2: Examples of Tacrine Analogues with Ring Substitutions

| Compound Name | Position of Substitution | Substituent | Synthetic Method | Reference |

|---|---|---|---|---|

| 6-Aryl tacrine derivatives | 6 | Aryl group | Stille coupling | researchgate.net |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | 6 | Bromo | - | nih.gov |

| 7-Bromo-9-amino-1,2,3,4-tetrahydroacridine | 7 | Bromo | - | mdpi.com |

Formation of Hybrid Molecules and Conjugates

A prominent strategy in the development of novel tacrine analogues is the creation of hybrid molecules, where the tacrine scaffold is linked to another pharmacologically active moiety. This approach aims to combine the properties of both parent molecules, potentially leading to multi-target agents with enhanced therapeutic effects.

A wide variety of molecules have been conjugated with tacrine, including natural products, synthetic compounds, and chelating agents. The synthesis of these hybrids typically involves a linker of variable length and composition that connects the two pharmacophores.

Tacrine-Ferulic Acid Hybrids: Ferulic acid, a natural antioxidant, has been conjugated with tacrine to create hybrids with both cholinesterase inhibitory and antioxidant properties. nih.govnih.govresearchgate.netmdpi.complos.org The synthesis of these hybrids often involves linking the two moieties through an amide bond. nih.gov

Tacrine-Coumarin Hybrids: Coumarin (B35378) derivatives, which possess a range of biological activities, have been linked to tacrine to generate potent cholinesterase inhibitors. acs.orgnih.govnih.govresearchgate.net The synthesis of these hybrids can be achieved by reacting a tacrine derivative containing a linker with a suitably functionalized coumarin. acs.org

Tacrine-Melatonin Hybrids: Melatonin, a neurohormone with antioxidant and neuroprotective effects, has been conjugated with tacrine. ncn.gov.plnih.govmdpi.comnih.gov These hybrids have shown potent cholinesterase inhibitory activity and enhanced antioxidant capacity. nih.govnih.gov

Other Hybrids and Conjugates: A diverse array of other molecules have been conjugated with tacrine, including:

Indole derivatives: Tacrine-indole hybrids have been designed as potential multi-target-directed ligands. nih.gov

Rhein: This natural product has been linked to tacrine to create multifunctional agents. rsc.org

Huperzine A: Tacrine-huperzine A hybrids have been synthesized and evaluated as potent acetylcholinesterase inhibitors. acs.org

Salicylic acid derivatives: Conjugates of tacrine and salicylamide (B354443) have been synthesized and shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Nitroxides: Tacrine analogues have been modified with nitroxides to create dual-function agents with both cholinesterase inhibitory and antioxidant activities. nih.gov

Cyclopeptides: "Click chemistry" has been used to conjugate multiple tacrine molecules to a cyclopeptide template. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing a variety of organic chemistry transformations to install the linker and couple the two pharmacophores.

Table 3: Examples of Tacrine Hybrid Molecules and Conjugates

| Hybrid/Conjugate Type | Conjugated Moiety | Potential Combined Activities | Reference |

|---|---|---|---|

| Tacrine-Ferulic Acid | Ferulic acid | Cholinesterase inhibition, antioxidant | nih.govnih.govresearchgate.netmdpi.complos.org |

| Tacrine-Coumarin | Coumarin | Cholinesterase inhibition | acs.orgnih.govnih.govresearchgate.net |

| Tacrine-Melatonin | Melatonin | Cholinesterase inhibition, antioxidant, neuroprotection | ncn.gov.plnih.govmdpi.comnih.gov |

| Tacrine-Indole | Indole | Multi-target inhibition | nih.gov |

| Tacrine-Rhein | Rhein | Cholinesterase inhibition, metal chelation | rsc.org |

| Tacrine-Huperzine A | Huperzine A | Potent acetylcholinesterase inhibition | acs.org |

| Tacrine-Salicylic Acid | Salicylic acid | Cholinesterase inhibition | nih.gov |

| Tacrine-Nitroxide | Nitroxide | Cholinesterase inhibition, antioxidant | nih.gov |

Elucidation of Reaction Mechanisms and Synthetic Pathways

Mechanistic Investigations of Cyclization and Condensation Reactions

The primary route to the 1,2,3,4-tetrahydroacridine (B1593851) skeleton is the Friedländer annulation, a well-established condensation reaction. A key example involves the one-step synthesis of the parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), by reacting 2-aminobenzonitrile (B23959) with cyclohexanone (B45756) in the presence of an acid catalyst. epo.org

The mechanism of this reaction proceeds through several key steps:

Acid Catalysis and Imine/Enamine Formation: The reaction is initiated by the protonation of the cyclohexanone carbonyl group by an acid catalyst, such as p-toluenesulfonic acid, which increases its electrophilicity. The aromatic amino group of 2-aminobenzonitrile then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a Schiff base (iminium ion) intermediate, which can tautomerize to an enamine.

Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular electrophilic attack. The enamine intermediate cyclizes onto the nitrile group, a process known as the Thorpe-Ziegler reaction, or an alternative pathway involves the nucleophilic attack from the aniline (B41778) ring onto the ketone.

Tautomerization and Aromatization: The resulting cyclized intermediate undergoes tautomerization to yield the final, stable aromatic 9-amino-1,2,3,4-tetrahydroacridine structure.

More recent synthetic strategies for related tetrahydroquinoline systems have employed radical-mediated reactions. For instance, the formation of 1-methyl-1,2,3,4-tetrahydroquinolines has been achieved through the ground-state intramolecular C-H amination of arylpropylamines. nih.gov This method involves the generation of highly electrophilic aminium radicals which then cyclize. nih.gov While this has been demonstrated on a simpler bicyclic system, the principles could offer future pathways to tetrahydroacridine synthesis.

Detailed Kinetic and Thermodynamic Studies of Key Synthetic Steps

Comprehensive kinetic and thermodynamic data for the synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine are not extensively detailed in peer-reviewed literature. However, reaction conditions from patented synthesis methods for the parent tacrine (B349632) molecule provide insight into the process's energetic requirements. epo.org

The acid-catalyzed condensation of 2-aminobenzonitrile and cyclohexanone typically requires elevated temperatures and extended reaction times, indicating a significant activation energy barrier for the cyclization and dehydration steps. epo.org

| Parameter | Value/Range |

|---|---|

| Catalyst | p-Toluenesulfonic acid, Methanesulfonic acid, or Sulfuric acid |

| Catalyst to Reactant Ratio (mol/mol) | 1.02 to 1.6 |

| Temperature Range | 110°C to 180°C |

| Preferred Temperature | 130°C to 150°C |

| Reaction Time | 10 to 15 hours |

Understanding Selectivity and Regioselectivity in Derivatives Synthesis

The synthesis of specific derivatives of the tetrahydroacridine core, including the target compound, requires a nuanced understanding of selectivity. This is particularly evident in reactions involving substitution on the pre-formed acridine (B1665455) ring system.

Regioselectivity in Ring Substitution: Research on the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine highlights the differential reactivity of the acridine nucleus. In a double Sonogashira cross-coupling reaction performed on 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, the reaction proceeded with high chemoselectivity. beilstein-journals.org The coupling occurred exclusively at the two carbon-bromine bonds on the carbocyclic ring, leaving the chlorine atom at the more electron-poor pyridine (B92270) moiety unreacted. beilstein-journals.org This demonstrates that the benzenoid ring is more susceptible to this type of catalytic coupling than the pyridinoid ring under these conditions.

| Component | Condition |

|---|---|

| Substrate | 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine |

| Catalyst | Pd(PPh₃)₄ (0.6 mol %) and CuI (1.2 mol %) |

| Base/Solvent | Diisopropylethylamine (DIPEA) |

| Temperature | 80°C |

| Outcome | Selective coupling at C-2 and C-4; no reaction at C-9 |

Selectivity in N-Alkylation: The introduction of the methyl group onto the 9-amino function to form this compound can be achieved through various N-alkylation methods. A common strategy is reductive amination, involving the reaction of the parent 9-amino-1,2,3,4-tetrahydroacridine with formaldehyde (B43269) in the presence of a suitable reducing agent. google.com Another approach is direct alkylation using a methylating agent.

The synthesis of various N-substituted 9-aminoacridine (B1665356) derivatives can also be achieved via nucleophilic aromatic substitution (SNAr) reactions. google.com The selectivity of these reactions is often governed by the electronic properties of the substituents. The presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the reacting partners can significantly influence the reaction's feasibility and yield. google.com For instance, QSAR studies on tacrine analogues have shown that the electronic character of substituents at the 6- and 7-positions and steric factors at the 7-position are critical, which implies that these positions are accessible for synthetic modification. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-methyl-1,2,3,4-tetrahydroacridin-9-amine. Both ¹H and ¹³C NMR provide atom-level information, allowing for the precise assignment of each hydrogen and carbon atom within the molecule's framework.

Detailed analysis of ¹H NMR spectra reveals characteristic signals for the aromatic protons on the acridine (B1665455) core, the aliphatic protons of the tetrahydro ring, and the N-methyl group. The chemical shifts (δ) and coupling constants (J) of the tetrahydro ring protons, in particular, can provide information about their spatial relationships and the ring's conformation. For instance, the protons at C1, C2, C3, and C4 exhibit distinct multiplicities and chemical shifts corresponding to their specific chemical environment. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. The spectrum distinguishes between the sp²-hybridized carbons of the aromatic and imine groups and the sp³-hybridized carbons of the saturated tetrahydro ring and the methyl group. rsc.org

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for conformational analysis. ipb.pt By detecting through-space correlations between protons, NOESY experiments can establish the proximity of different parts of the molecule, such as the spatial relationship between the N-methyl group and protons on the acridine or tetrahydro rings, helping to define the molecule's preferred conformation in solution. ipb.ptnih.gov

¹H and ¹³C NMR Spectral Data for this compound (Data sourced from a synthesis performed in CDCl₃) rsc.org

| Atom Type | Position | Chemical Shift (δ, ppm) | Multiplicity / Note |

|---|---|---|---|

| ¹H NMR | Aromatic | 7.00 | t, J = 6.9 Hz, 1H |

| Aromatic | 6.88 | d, J = 6.8 Hz, 1H | |

| Aromatic | 6.61 - 6.48 | m, 2H | |

| Tetrahydro Ring (CH₂) | 3.14 | t, 2H | |

| N-Methyl (CH₃) | 2.81 | s, 3H | |

| Tetrahydro Ring (CH₂) | 2.69 | t, J = 6.4 Hz, 2H | |

| Tetrahydro Ring (CH₂) | 1.91 | dt, J = 12.9, 6.3 Hz, 2H | |

| ¹³C NMR | Aromatic/Imine | 146.75 | |

| Aromatic | 128.85, 127.08, 122.91, 116.26, 111.02 | ||

| Tetrahydro Ring (CH₂) | 51.31 | ||

| N-Methyl (CH₃) | 39.18 | ||

| Tetrahydro Ring (CH₂) | 27.81 | ||

| Tetrahydro Ring (CH₂) | 22.47 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₁₄H₁₆N₂ and a monoisotopic mass of approximately 212.1313 Da.

In mass spectrometry, aliphatic amines characteristically undergo α-cleavage, which is the fragmentation of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight. Due to the presence of two nitrogen atoms (an even number), the molecular ion will have an even mass number, consistent with the nitrogen rule. libretexts.org

The predominant fragmentation pathways would likely involve:

α-cleavage: Loss of a methyl radical (•CH₃) from the N-methyl group to yield a stable fragment at [M-15]⁺.

Ring Fragmentation: Cleavage within the tetrahydro ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. miamioh.edu

Loss of HCN: Aromatic amines can sometimes exhibit the loss of hydrogen cyanide (HCN). miamioh.edu

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition.

Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 212.13 |

| [M-1]⁺ | Loss of H• | 211.12 |

| [M-15]⁺ | Loss of •CH₃ (α-cleavage) | 197.12 |

| [M-28]⁺ | Loss of C₂H₄ from tetrahydro ring | 184.10 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound. A non-linear molecule with 32 atoms, it possesses 3N-6, or 90, normal vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations.

N-H Stretch: As a secondary amine, a single, weak to medium N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydro and methyl groups are observed just below 3000 cm⁻¹. libretexts.org

C=N and C=C Stretches: The stretching vibrations of the C=N bond of the imine and the C=C bonds of the aromatic rings are found in the 1650-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Wag: A characteristic broad band for primary and secondary amines due to N-H wagging is expected between 910-665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which can be useful for identifying the acridine core. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Strong |

| C=N / C=C Stretch | Imine / Aromatic Ring | 1650 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Intermolecular Interactions

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing insights into its conjugated π-system and potential for fluorescence.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by the extended π-electron system of the acridine core. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. Acridine derivatives typically exhibit strong absorption in the UV region. The presence of the amino and methyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent tacrine (B349632) molecule. These spectra are sensitive to solvent polarity and pH.

Fluorescence Spectroscopy: Acridine derivatives are well-known for their fluorescent properties. rsc.org Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, including its quantum yield and lifetime, can be highly sensitive to the molecular environment, making it a useful probe for studying intermolecular interactions, such as binding to biological macromolecules.

Typical Electronic Spectroscopy Data for Acridine Derivatives

| Spectroscopic Parameter | Description | Expected Range for Acridine Systems |

|---|---|---|

| λ_max (Absorption) | Wavelength of maximum UV-Vis absorbance | ~240 nm and ~320-400 nm |

| ε (Molar Absorptivity) | Measure of light absorption intensity | 10,000 - 100,000 M⁻¹cm⁻¹ |

| λ_ex (Excitation) | Wavelength used to induce fluorescence | Corresponds to an absorption maximum |

| λ_em (Emission) | Wavelength of maximum fluorescence emission | ~400-550 nm (typically blue-green) |

Electrochemical Characterization for Redox Behavior and Diffusion Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These techniques can determine the potentials at which the molecule is oxidized or reduced and provide information about the stability of the resulting redox species.

The conjugated acridine ring system is electroactive. It can be expected to undergo both oxidation and reduction processes at an electrode surface. The nitrogen atoms in the ring and the exocyclic amino group influence the electron density of the π-system and thus its redox potentials. Studies on the related compound tacrine have shown that its metabolites can be characterized by their electrochemical behavior. nih.gov

A typical cyclic voltammogram for this compound would likely reveal one or more oxidation waves, corresponding to the removal of electrons from the electron-rich aromatic system. The reversibility of these redox processes provides insight into the stability of the generated radical cations. The diffusion coefficient of the molecule in solution can also be calculated from CV data by applying the Randles-Sevcik equation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and spectroscopic properties of N-methyl-1,2,3,4-tetrahydroacridin-9-amine. These calculations provide a theoretical framework to understand the molecule's behavior and its interactions with biological targets.

Detailed research findings from DFT studies on tacrine (B349632) analogs reveal that the introduction of different functional groups can significantly alter the electronic properties of the molecule. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability, with a larger gap suggesting lower reactivity.

Furthermore, these calculations are instrumental in predicting spectroscopic properties such as IR and NMR spectra, which can aid in the structural characterization of the compound. While specific DFT data for this compound is not extensively published, the principles derived from studies on similar tacrine derivatives are applicable.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are primarily employed to predict its binding pose and affinity within the active site of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.

Studies on tacrine and its analogs have consistently shown that the tetrahydroacridine moiety binds within the active site gorge of AChE. The primary interactions involve π-π stacking between the acridine (B1665455) ring system and aromatic residues of the enzyme, such as tryptophan and tyrosine. The introduction of a methyl group on the exocyclic amine can influence the binding affinity and selectivity. Docking studies of various tacrine derivatives have shown that even small modifications can significantly impact the binding mode and energy. For instance, different substituents on the 9-amino group can alter the hydrogen bonding network and hydrophobic interactions within the active site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the conformational landscape and binding stability of this compound with its biological target. These simulations, which model the movement of atoms and molecules over time, provide insights that are not accessible through static docking studies.

MD simulations of tacrine analogs complexed with AChE have been used to assess the stability of the ligand-protein complex. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site.

Additionally, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding and identify key residues that are crucial for maintaining the binding interaction. For this compound, MD simulations would be expected to show stable binding within the AChE active site, similar to other active tacrine derivatives. The simulations can also elucidate the role of water molecules in mediating the interaction between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are predictive modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. These methods are valuable for designing new analogs with improved potency and reduced side effects.

A comprehensive SAR and CoMFA study on a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives has provided valuable insights into the structural requirements for potent AChE inhibition. acs.orgnih.gov The study revealed that both steric and electronic factors play a crucial role in the inhibitory activity. The CoMFA model, which uses 3D steric and electrostatic fields, demonstrated a high predictive ability. nih.gov

The analysis indicated that bulky substituents at certain positions of the acridine nucleus could be detrimental to the activity, while electron-withdrawing groups at other positions could enhance it. acs.orgnih.gov For this compound, the presence of the methyl group on the 9-amino function would be one of the descriptors in such a model. The predictive power of these models allows for the virtual screening of new derivatives and the prioritization of compounds for synthesis and biological testing. acs.orgnih.gov

In Silico Prediction of Physicochemical Descriptors

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In silico tools can reliably predict these properties for this compound, providing an early assessment of its drug-likeness.

These predictions are based on the molecular structure and include parameters such as molecular weight, lipophilicity (logP), aqueous solubility (logS), number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are often used in conjunction with established guidelines, such as Lipinski's Rule of Five, to evaluate the potential for oral bioavailability.

Molecular Interactions with Biological Macromolecules: Mechanistic Insights

Enzyme Modulation Mechanisms

N-methyl-1,2,3,4-tetrahydroacridin-9-amine and its parent compound, tacrine (B349632), are known to modulate the activity of several key enzymes through distinct mechanistic pathways. These interactions are crucial to their biological activity and have been the subject of extensive research.

Cholinesterase Inhibition: Mechanistic Aspects of Active Site Binding and Catalytic Impact

A primary and well-documented activity of tetrahydroacridine derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory action is critical for modulating cholinergic neurotransmission.

The mechanism of cholinesterase inhibition by tacrine and its analogues is characterized by a reversible and non-covalent binding to the enzyme's active site. The active site of AChE contains a narrow gorge, at the bottom of which lies the catalytic anionic site (CAS). Near the entrance of this gorge is the peripheral anionic site (PAS). Tacrine-based inhibitors are capable of a dual binding mechanism, interacting with both the CAS and the PAS simultaneously. The flat aromatic acridine (B1665455) ring of the inhibitor engages in π-π stacking interactions with aromatic amino acid residues in the active site gorge, such as tryptophan and tyrosine. This interaction physically obstructs the entry of the substrate, acetylcholine, to the catalytic site, thereby preventing its hydrolysis. The amino group of the tetrahydroacridine core can also form hydrogen bonds with key residues, further stabilizing the enzyme-inhibitor complex. The N-methyl group in this compound can influence the binding affinity and selectivity for AChE versus BChE.

Table 1: Inhibitory Potency of Tacrine and its Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Tacrine (THA) | Acetylcholinesterase (AChE) | 0.079 | 0.152 | Reversible, Non-competitive |

| 7-Methoxy-tacrine (7-MEOTA) | Acetylcholinesterase (AChE) | - | - | Potent Inhibitor |

| Tacrine Derivatives | Butyrylcholinesterase (BChE) | - | - | Effective Inhibition |

This table is interactive. You can sort and filter the data.

Histamine (B1213489) N-Methyltransferase Inhibition: Kinetic and Binding Mode Analysis

Beyond cholinesterases, this compound's parent compound, tacrine, is a potent inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolism of histamine in the central nervous system. nih.gov

Kinetic studies have revealed that tacrine inhibits HNMT in a mixed competitive and non-competitive manner with respect to histamine. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The competitive component of the inhibition arises from the inhibitor occupying the histamine-binding site, thereby directly blocking the substrate from binding. nih.gov X-ray crystallography studies have shown that despite structural diversity among HNMT inhibitors, they all occupy the histamine-binding pocket, preventing access of histamine to the enzyme's active site. nih.gov The non-competitive aspect of the inhibition implies that the inhibitor can also bind to an allosteric site on the enzyme, affecting its catalytic efficiency without directly competing with the substrate. For tacrine's inhibition of HNMT, Ki and Ki' values of 75 nM and 1.2 µM, respectively, have been reported. nih.gov

Monoamine Oxidase Inhibition: Mechanistic Pathways

Derivatives of tetrahydroacridine have also been shown to inhibit monoamine oxidases (MAO), enzymes that are crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. The inhibition of both MAO-A and MAO-B has been observed.

The mechanism of MAO inhibition by tetrahydroaminoacridine is reversible and competitive. This indicates that the inhibitor binds non-covalently to the active site of the enzyme, competing with the natural substrates for binding. This reversible nature is a key feature, distinguishing it from irreversible MAO inhibitors. By blocking the active site, the inhibitor prevents the oxidative deamination of monoamine neurotransmitters, leading to an increase in their synaptic concentrations.

Receptor Binding Profile: Mechanistic Antagonism and Agonism

In addition to enzyme modulation, this compound and its congeners interact with neurotransmitter receptors, further contributing to their pharmacological profile.

Nucleic Acid Interactions: Biophysical Modes (e.g., Intercalation)

A distinct feature of the flat, aromatic structure of the acridine core is its ability to interact directly with nucleic acids, specifically DNA.

The primary mode of interaction between tetrahydroacridine derivatives and DNA is intercalation. nih.gov This biophysical process involves the insertion of the planar tricyclic acridine ring system between the base pairs of the DNA double helix. This insertion causes a local unwinding of the DNA helix and an increase in the distance between adjacent base pairs to accommodate the intercalating molecule. The stability of the intercalated complex is maintained by van der Waals forces and π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs. This interaction can interfere with DNA replication and transcription processes. Studies using techniques such as 23Na NMR spin-lattice relaxation rate measurements have confirmed the ability of tetrahydro-9-aminoacridines to bind to DNA via intercalation. nih.gov

Biophysical Characterization of Ligand-Biomolecule Complexes (e.g., Stoichiometry, Binding Affinity, Thermodynamics of Interaction)

The interaction of this compound and its related compounds with biological macromolecules, primarily the enzyme acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors, has been extensively studied to elucidate the molecular basis of its activity. These biophysical studies provide critical insights into the stoichiometry, binding affinity, and thermodynamics that govern the formation of the ligand-biomolecule complexes.

Stoichiometry of Interaction

Kinetic studies of closely related derivatives suggest a straightforward binding stoichiometry with their primary enzyme target. For instance, 9-amino-10-methyl-1,2,3,4-tetrahydroacridinium (QTHA), a quaternary salt of N-methyl-tacrine, forms a reversible, enzymatically inactive complex with acetylcholinesterase where one inhibitor molecule is bound to each active center of the enzyme. This 1:1 stoichiometry is a common feature for tacrine-based inhibitors. Molecular docking studies further support this, showing that tacrine derivatives extend along the narrow active site gorge of AChE, allowing a single molecule to interact simultaneously with key domains of the enzyme. mdpi.com

Binding Affinity

The binding affinity of this compound derivatives to their biological targets is a key determinant of their potency. Kinetic analysis reveals that these compounds are potent inhibitors of cholinesterases and also interact with NMDA receptors.

Interaction with Acetylcholinesterase (AChE):

The quaternary derivative, 9-amino-10-methyl-1,2,3,4-tetrahydroacridinium (QTHA), demonstrates a mixed competitive-non-competitive inhibition of rat brain acetylcholinesterase. This indicates that it binds to both the active site and a peripheral or allosteric site on the enzyme. The inhibition constants have been determined as follows:

Competitive Inhibition Constant (Ki comp): 5.3 µM

Non-competitive Inhibition Constant (Ki noncomp): 0.08 µM

This dual-binding mechanism, engaging both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) within the enzyme's gorge, is a characteristic of many potent tacrine-based inhibitors. mdpi.com The higher affinity for the non-competitive site (lower Ki value) suggests a strong interaction with the peripheral site, which is implicated in the allosteric modulation of the enzyme and its role in amyloid-β aggregation.

Binding Affinity of Tacrine Derivatives with Acetylcholinesterase

| Compound | Inhibition Constant Type | Value (µM) | Enzyme Source |

|---|---|---|---|

| 9-amino-10-methyl-1,2,3,4-tetrahydroacridinium (QTHA) | Competitive (Ki comp) | 5.3 | Rat Brain |

| 9-amino-10-methyl-1,2,3,4-tetrahydroacridinium (QTHA) | Non-competitive (Ki noncomp) | 0.08 | Rat Brain |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | IC50 | 0.066 | Not Specified |

Interaction with NMDA Receptors:

Binding Affinity (IC50) of Novel Tacrine Derivatives with NMDA Receptor Subtypes

| Compound | NMDA Receptor Subtype | IC50 (µM) |

|---|---|---|

| K-1599 | GluN1/GluN2A | 4.16 |

| K-1599 | GluN1/GluN2B | 14.56 |

| K-1575 | GluN1/GluN2A | 6.31 |

| K-1575 | GluN1/GluN2B | 8.24 |

| K-1594 | GluN1/GluN2A | 17.05 |

| K-1594 | GluN1/GluN2B | 7.83 |

Thermodynamics of Interaction

The thermodynamics of binding provide information on the forces driving the formation of the ligand-biomolecule complex. Computational studies on tacrine, the parent compound, offer valuable insights into the energetics of these interactions.

Acetylcholinesterase Binding Thermodynamics:

Thermodynamic integration and electrostatic Poisson-Boltzmann calculations have been used to determine the free energy of binding (ΔG) for tacrine with Torpedo californica acetylcholinesterase. These studies reveal that the binding is an energetically favorable process. nih.gov

Gibbs Free Energy of Binding (ΔG) for Tacrine: -2.9 kcal/mol nih.gov

Gibbs Free Energy of Binding (ΔG) for 6-chlorotacrine: -3.3 kcal/mol nih.gov

The negative ΔG values confirm a spontaneous binding process. The increased affinity of the chlorinated derivative is attributed to a redistribution of electron density, which enhances the attractive potential between the protonated inhibitor and adjacent aromatic residues, such as Phe-330 and Trp-84, within the active site. nih.gov

NMDA Receptor Binding Thermodynamics:

Molecular modeling and ensemble docking have been employed to calculate the binding energies of tacrine to various conformational states of the NMDA receptor. These calculations show highly favorable binding energies, suggesting a strong and stable interaction within the MK-801 binding pocket of the receptor's ion channel. nih.gov The binding energy is directly proportional to the size of the binding site, indicating that the conformation of the receptor is a critical factor. nih.gov

Calculated Binding Energies of Tacrine with NMDA Receptor Conformations

| Receptor Conformation | Binding Energy (kcal/mol) |

|---|---|

| NMDAR-1 (Open) | -68 |

| NMDAR-2 (Partially Closed) | -57 |

| NMDAR-3 (Partially Closed) | -51 |

| NMDAR-4 (Fully Closed) | -38 |

These thermodynamic data, characterized by significant negative free energy changes, underscore the strong driving forces behind the binding of tacrine-based compounds to both acetylcholinesterase and NMDA receptors. The interactions are largely driven by favorable electrostatic and hydrophobic (e.g., π-π stacking) interactions with key amino acid residues in the binding pockets of these protein targets.

Advanced Applications in Chemical Probes and Materials Science Purely Chemical/biophysical Focus

Development as Chemical Probes for Investigating Biological Pathways (excluding therapeutic efficacy)

The primary application of N-methyl-1,2,3,4-tetrahydroacridin-9-amine as a chemical probe has been in the field of neuroimaging, specifically as a positron emission tomography (PET) tracer. The radiolabeled version of the compound, [¹¹C]this compound (also referred to as [¹¹C]MTHA), has been synthesized and evaluated for its ability to map the distribution and activity of acetylcholinesterase (AChE) in the brain.

In vitro studies have shown that the N-methyl derivative (MTHA) and its parent compound, tacrine (B349632) (THA), exhibit very similar inhibitory properties against acetylcholinesterase. This analogous binding affinity is a critical characteristic for a chemical probe, as it suggests that MTHA can effectively target the same biological molecule as tacrine, allowing for the investigation of AChE-related pathways without focusing on therapeutic outcomes. The use of [¹¹C]MTHA as a PET tracer allows for the non-invasive, real-time visualization of its distribution in the central nervous system, providing valuable data on the location and density of its binding sites.

The synthesis of [¹¹C]MTHA typically involves the N-methylation of a suitable precursor using a radiolabeled methylating agent, such as [¹¹C]methyl iodide. The resulting radiotracer's journey through the body and accumulation in specific brain regions can be tracked using a PET scanner, offering insights into the physiological and pathological processes involving acetylcholinesterase.

Integration into Sensor Technologies: Principles of Detection and Signal Transduction

While direct experimental evidence for the integration of this compound into sensor technologies is not extensively documented in publicly available literature, the structural and chemical properties of the acridine (B1665455) scaffold suggest its potential in this area. Acridine derivatives are well-known for their fluorescent properties, which can be modulated by their local environment, making them suitable candidates for the development of fluorescent chemosensors.

The principle behind such a sensor would likely rely on a change in the photophysical properties of the this compound molecule upon interaction with a specific analyte. This interaction could lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence signal. The detection and signal transduction could be based on several mechanisms:

Analyte-Induced Conformational Changes: Binding of a target molecule could alter the conformation of the acridine derivative, affecting its electronic structure and, consequently, its fluorescence emission.

Photoinduced Electron Transfer (PET): The acridine core can act as a fluorophore, and a receptor unit attached to it could interact with an analyte. This interaction can trigger or inhibit a photoinduced electron transfer process between the receptor and the fluorophore, leading to a change in the fluorescence signal.

Förster Resonance Energy Transfer (FRET): The compound could be part of a FRET pair, where its fluorescence is either quenched or enhanced by a nearby chromophore upon a specific binding event that alters the distance between the two.

Given that the parent compound, tacrine, is a known inhibitor of acetylcholinesterase, a sensor based on this compound could theoretically be designed to detect the presence or activity of this enzyme. However, the development of such a sensor remains a prospective area of research.

Investigation of Photophysical Properties for Organic Optoelectronics and Fluorescence Tagging

The photophysical properties of this compound are of interest for its potential use in organic optoelectronics and as a fluorescent tag. While detailed experimental data specifically for this compound are limited, the characteristics of the acridine ring system provide a basis for its potential applications. Acridines are known for their strong absorption in the UV-visible region and their fluorescence emission, which can be tuned by chemical modifications.

The N-methyl-acridone derivative, which shares the core acridine structure, has been studied for its fluorescent properties. For instance, N-methyl-9-acridone crystals emit blue light with an emission band at 473 nm. When embedded into a layered aluminophosphate, the resulting material exhibits dual-band emission at 477 nm and 566 nm under 406 nm UV irradiation, emitting yellow light. nih.gov This demonstrates the tunability of the photophysical properties of acridine derivatives based on their environment and aggregation state, a key feature for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Below is a table summarizing the photophysical properties of a related acridine compound, N-methyl-9-acridone, to provide context for the potential characteristics of this compound.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color | Reference |

| N-methyl-9-acridone (crystal) | 406 | 473 | Blue | nih.gov |

| N-methyl-9-acridone (in SYSU-2) | 406 | 477, 566 | Yellow | nih.gov |

This table is based on data for a structurally related compound and is for illustrative purposes.

Further research is needed to fully characterize the photophysical properties of this compound and to explore its full potential in the fields of organic optoelectronics and fluorescence tagging.

Future Directions and Emerging Research Avenues in N Methyl 1,2,3,4 Tetrahydroacridin 9 Amine Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Atom Economy

The classic synthesis of the tacrine (B349632) scaffold, often achieved through the Friedländer annulation, is continuously being refined to improve efficiency, sustainability, and atom economy. plymouth.ac.uknumberanalytics.com Modern synthetic chemistry emphasizes the reduction of waste and the maximization of the incorporation of all reactant atoms into the final product. numberanalytics.com

Recent advancements focus on replacing volatile organic compounds with more environmentally friendly solvents like deep eutectic solvents (DESs). nih.gov An enhanced, sustainable method for synthesizing tacrine has been developed using these solvents, achieving yields as high as 98%. nih.gov This approach not only improves the green credentials of the synthesis but also scales easily without a loss of yield. nih.gov Other strategies involve microwave-assisted synthesis, which can significantly reduce reaction times. nih.gov

The N-methylation step itself is also a target for optimization. Traditional methods can be time-consuming, but recent studies have demonstrated that techniques like ultrasonic irradiation can reduce the total N-methylation procedure time from 4 hours to just 40 minutes. acs.org

Key goals in the development of novel synthetic pathways include:

Green Chemistry: Utilizing eco-friendly solvents and catalysts to minimize environmental impact. nih.govnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that maximize the incorporation of starting materials into the final product, thus generating less waste. numberanalytics.comacs.org

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Classic Friedländer Synthesis | Reaction of an o-aminoaryl ketone or nitrile with a cyclic ketone. | Well-established, versatile for creating analogues. | plymouth.ac.ukresearchgate.net |

| Deep Eutectic Solvents (DESs) | Use of eco-friendly, biodegradable solvents. | High yields (up to 98%), sustainable, scalable. | nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, potential for improved yields. | nih.gov |

| Ultrasonic N-methylation | Use of ultrasonic irradiation for the N-alkylation step. | Drastic reduction in reaction time (e.g., 4 hours to 40 minutes). | acs.org |

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction of Novel Analogues

Computational chemistry has become an indispensable tool for the rational design of novel analogues of N-methyl-1,2,3,4-tetrahydroacridin-9-amine. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and comparative molecular field analysis (CoMFA) allow for the de novo design of compounds with desired properties and the prediction of their interaction mechanisms at a molecular level. researchgate.netacs.orgnih.gov

Molecular docking studies are routinely used to predict how newly designed analogues will bind to the active sites of target proteins. nih.govmdpi.com For instance, docking experiments have revealed that phosphorus-containing tacrine analogues could theoretically possess strong binding abilities to cholinesterases, with predicted free docking energies significantly lower than the parent compound. nih.gov These in silico methods help prioritize which novel compounds should be synthesized, saving significant time and resources. researchgate.net

QSAR and CoMFA studies provide a quantitative understanding of the relationship between the chemical structure of the analogues and their biological activities. acs.orgnih.gov By analyzing factors such as steric effects and electronic properties of substituents on the tetrahydroacridine ring, researchers can build predictive models. acs.org These models guide the modification of the core scaffold to enhance desired interactions and properties. For example, QSAR equations have quantitatively described the detrimental steric effect of substituents at position 7 and the favorable impact of electron-withdrawing groups at positions 6 and 7. nih.gov

Fundamental Studies on Intrinsic Reactivity and Electronic Properties of the Core Scaffold

A deeper understanding of the fundamental electronic properties and intrinsic reactivity of the 1,2,3,4-tetrahydroacridine (B1593851) core is crucial for designing next-generation compounds. The heteroaromatic, π-conjugated system of the scaffold governs its interactions with biological targets and its physicochemical properties. researchgate.net

Research in this area involves both experimental and theoretical approaches. Experimental techniques like cyclic voltammetry and UV-Vis spectroscopy are used to investigate the electrochemical and optical properties of the tetrahydroacridine skeleton. researchgate.net These studies provide insights into the molecule's redox behavior and how it absorbs and emits light, which are important for understanding potential interactions and for the development of analytical probes.

Development of Advanced Analytical Techniques for Comprehensive In Situ Characterization

The synthesis of novel this compound analogues necessitates the use of a suite of advanced analytical techniques for their comprehensive characterization. Standard methods provide crucial information about the structure, purity, and properties of these newly created molecules.

Commonly employed analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the precise molecular structure and connectivity of atoms. acs.org

Mass Spectrometry (MS): Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular mass of the synthesized compounds and can help identify fragmentation patterns that support structural assignments. plymouth.ac.uk

Chromatography: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compounds. plymouth.ac.ukmdpi.com

Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy identifies the presence of key functional groups, while UV-Vis spectroscopy provides information on the electronic transitions within the molecule. plymouth.ac.ukresearchgate.net

Elemental Analysis: CHN analysis is used to determine the elemental composition of a compound, confirming its empirical formula. plymouth.ac.uk

Future research aims to develop and apply techniques for in situ characterization, which would allow for the real-time monitoring of reactions and interactions in complex environments. This could involve advanced mass spectrometry techniques or specialized spectroscopic methods capable of tracking the compound's behavior as it interacts with biological systems, providing a dynamic view of its properties beyond static structural data.

Rational Design Principles for Multi-Target Ligands in Complex Biological Systems (excluding therapeutic outcomes)

Given the multifactorial nature of many complex biological systems, the "one drug, one target" paradigm is increasingly being supplemented by the design of multi-target-directed ligands (MTDLs). researchgate.netnih.gov The this compound scaffold is an ideal starting point for developing MTDLs due to its established interactions with key biological targets and its amenability to chemical modification. researchgate.netnih.gov

The rational design of these MTDLs follows several key principles, primarily centered on molecular hybridization. This strategy involves linking the tacrine core to another distinct pharmacophore known to interact with a different biological target. nih.govnih.gov

Key design principles include:

Pharmacophore Selection: Choosing a second molecular scaffold known for its desired properties. For example, the coumarin (B35378) scaffold has been chosen for its potential interactions with β-secretase 1. nih.gov Other moieties like chromene or cinnamate (B1238496) derivatives are selected for their distinct chemical properties. acs.orgresearchgate.net

Linker Optimization: The two pharmacophores are connected via a linker. The length, flexibility, and chemical nature of this linker are critical and must be carefully optimized to ensure that both parts of the hybrid molecule can adopt the correct orientation to interact with their respective targets simultaneously. mdpi.commdpi.com

Structural Integration: In some designs, pharmacophores are not just linked but are fused or integrated more directly into the tacrine scaffold to create a more compact molecule with novel properties. nih.gov

Q & A

Basic: What are the optimal synthetic routes for N-methyl-1,2,3,4-tetrahydroacridin-9-amine derivatives?

Answer:

The synthesis typically involves multi-step routes using precursor molecules like 1,2,3,4-tetrahydroacridin-9-amine, with modifications at the N-methyl group or aromatic ring. For example, alkylation reactions using bromoalkynes or reductive amination with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) yield derivatives with varying chain lengths and substituents. Reaction conditions (solvent, temperature, catalysts) significantly affect yields, as seen in compounds with 37–89% yields depending on alkoxy chain length . Microwave-assisted synthesis or hydrogenation may improve efficiency for specific analogues .

Basic: Which spectroscopic techniques are most effective for characterizing these compounds?

Answer:

1H and 13C NMR are critical for confirming structural integrity, particularly for distinguishing aromatic protons (δ 6.5–8.5 ppm) and aliphatic chain environments (δ 1.0–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C14H16N2 for the parent compound), while FTIR identifies functional groups like secondary amines (N–H stretches at ~3300 cm⁻¹) .

Advanced: How can molecular docking predict binding modes to cholinesterase enzymes?

Answer:

Tools like AutoDock Vina enable rapid docking simulations by optimizing ligand conformations within acetylcholinesterase (AChE) active sites. Key interactions (π-π stacking with Trp86, hydrogen bonding with catalytic triad residues) can be modeled. For example, derivatives with extended alkyl chains show improved hydrophobic contacts, correlating with lower IC50 values (e.g., sub-micromolar activity for compound 64 in ) .

Advanced: How to design analogues to enhance inhibitory activity while reducing toxicity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- N-Alkyl chain length : Longer chains (e.g., hexyl) improve AChE binding but may increase hepatotoxicity.

- Substituents : Methoxy groups at position 7 enhance selectivity, while bulky aromatic moieties (e.g., biphenyl) reduce off-target effects .

- Hybrid molecules : Combining tacrine with donepezil-like fragments (e.g., compound 64 ) balances potency and safety .

Basic: What in vitro assays are standard for evaluating cholinesterase inhibition?

Answer:

The Ellman assay is widely used, measuring thiocholine production from acetylthiocholine hydrolysis. IC50 values are determined spectrophotometrically (412 nm). For example, tacrine derivatives show IC50 ranges of 0.07–30 µM against human AChE, with variations depending on substituents .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Assessing plasma stability and blood-brain barrier penetration.

- Prodrug approaches : Masking polar groups (e.g., hydroxylation) to improve absorption .

- In vivo models : Morris water maze tests in rodents validate cognitive improvement despite moderate in vitro IC50 values .

Advanced: What strategies improve metabolic stability of these compounds?

Answer:

- Cyclopropyl groups : Reduce oxidative metabolism in aliphatic chains.

- Fluorination : Blocks cytochrome P450-mediated degradation at vulnerable positions.

- HepG2 microsomal assays : Identify metabolic hotspots for targeted modifications .

Basic: How to analyze structure-activity relationships in tetrahydroacridine derivatives?

Answer:

Use a combinatorial approach:

- Variation of substituents : Compare IC50 values of analogues with different N-alkyl chains or aromatic substitutions.

- 3D-QSAR modeling : Maps electrostatic/hydrophobic fields to activity trends.

- Crystallography : Resolve binding modes (if crystals are obtainable) .

Advanced: How do modifications at the N-methyl group affect pharmacological profiles?

Answer:

- N-Ethyl/N-propyl : Increase lipophilicity but may reduce selectivity.

- Branched chains : Mitigate hepatotoxicity (e.g., HP-029 in has lower acute toxicity than tacrine).

- Polar groups (e.g., hydroxyl) : Improve solubility but require prodrug strategies for CNS penetration .

Advanced: What computational methods optimize lead compounds for clinical translation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.